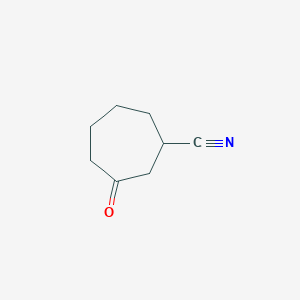

3-Oxocycloheptanecarbonitrile

Übersicht

Beschreibung

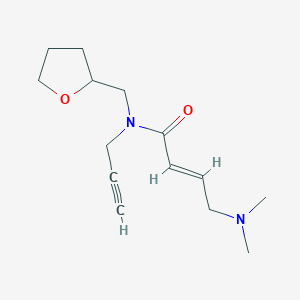

3-Oxocycloheptanecarbonitrile is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, including drug development, organic synthesis, and material science. It has a molecular formula of C8H11NO .

Molecular Structure Analysis

The molecular structure of this compound is unique and allows for various applications in scientific research. The molecular weight of this compound is 137.18 g/mol .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, it’s important to note that the chemistry of a material directly contributes to its interaction with biological environments .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Wissenschaftliche Forschungsanwendungen

1. Statistical Analysis and Calibration Software

3-Oxocycloheptanecarbonitrile is indirectly related to the development of statistical software like OxCal, a program used for the calibration of radiocarbon dates and statistical analysis of chronological information. This software plays a vital role in various disciplines, offering robust models for deposition and different multiphase models. Its development highlights the importance of efficient data visualization and presentation, especially for complex chronological data sets (Ramsey & Lee, 2013).

2. Palaeoenvironmental Indicator Study

In palaeoenvironmental studies, compounds like pristane and phytane, derived from similar processes involving hydrocarbons, have been used as indicators of the oxicity of the environment of deposition. However, research suggests that the pristane/phytane ratio, traditionally used as an environmental indicator, might not be reliable for determining oxygen levels in certain environments (Haven et al., 1987).

3. Organic Synthesis and Chemical Reactions

This compound is related to the synthesis of complex organic molecules. For instance, the study of 1,3-dipolar cycloaddition to tricarbonyl compounds illustrates the creation of a spiro[4.5]decane system, demonstrating the compound's role in advanced organic synthesis and chemical selectivity (Ong & Chien, 1996).

4. Synthetic Methodologies in Chemical Research

Research in synthetic methodologies, particularly in the development of catalytic enantioselective synthesis, highlights the significance of structurally similar compounds. These methodologies are crucial for drug discovery and the synthesis of biologically active compounds, underscoring the relevance of this compound in the field of chemical research (Cao, Zhou, & Zhou, 2018).

5. Biomimetic Activation and Oxygenation of Hydrocarbons

In biomimetic chemistry, the activation and oxygenation of hydrocarbons are critical processes. Studies involving compounds like this compound contribute to understanding these reactions, which are essential for developing environmentally friendly and efficient chemical processes (Druzhinina & Shul’pin, 1991).

Eigenschaften

IUPAC Name |

3-oxocycloheptane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-7-3-1-2-4-8(10)5-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLCFSMIUFFZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)

![3-[2-Methyl-1-(phenylsulfonyl)propyl]furan](/img/structure/B2728933.png)

![2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine](/img/structure/B2728934.png)

![N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide](/img/structure/B2728939.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)

![3-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2728946.png)

![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)